molecular formula C12H8Cl2INO2 B2693792 Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate CAS No. 1929361-06-7

Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate

Cat. No.: B2693792
CAS No.: 1929361-06-7
M. Wt: 396.01
InChI Key: OTXBJYPRUPEUEA-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C12H8Cl2INO2 and a molecular weight of 396.01 g/mol . This compound is characterized by the presence of chlorine, iodine, and ethyl ester functional groups attached to a quinoline ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a quinoline derivative followed by esterification. The reaction conditions often require the use of specific solvents and catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure consistent quality of the final product .

Chemical Reactions Analysis

Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s halogen atoms and quinoline ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate can be compared to other halogenated quinoline derivatives, such as:

Properties

IUPAC Name

ethyl 4,6-dichloro-8-iodoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2INO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBJYPRUPEUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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